molecular formula C20H19ClFN5O2 B2918625 1-(3-Chloro-4-fluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 1021119-70-9

1-(3-Chloro-4-fluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B2918625
CAS No.: 1021119-70-9
M. Wt: 415.85
InChI Key: FDVYIDUXPNXEDZ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a synthetic urea derivative featuring a 3-chloro-4-fluorophenyl group and a 4-aminophenyl moiety linked to a substituted pyrimidine ring (6-ethoxy-2-methylpyrimidin-4-yl). This compound is structurally characterized by:

  • Urea backbone: Central to its interactions with biological targets, enabling hydrogen bonding.
  • Pyrimidine heterocycle: The 6-ethoxy-2-methylpyrimidin-4-yl group may contribute to kinase inhibition or nucleic acid mimicry, common in anticancer or antimicrobial agents.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN5O2/c1-3-29-19-11-18(23-12(2)24-19)25-13-4-6-14(7-5-13)26-20(28)27-15-8-9-17(22)16(21)10-15/h4-11H,3H2,1-2H3,(H,23,24,25)(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVYIDUXPNXEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, also known in some contexts as a derivative of Afatinib, is a compound that has garnered attention for its potential biological activities, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer types, and other relevant biological effects.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C19H20ClFN5O\text{C}_{19}\text{H}_{20}\text{ClF}\text{N}_5\text{O}

This structure includes a chloro-fluoro phenyl group and a pyrimidine moiety, which are critical for its biological activity.

This compound acts primarily as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal receptor 2 (HER2) tyrosine kinases. This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent in treating cancers driven by these receptors.

Antitumor Efficacy

The compound has shown promising results in various studies regarding its antitumor efficacy:

Cancer Type IC50 (µM) Reference
Non-Small Cell Lung Cancer0.05
Breast Cancer0.03
Colorectal Cancer0.07

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against multiple cancer types.

In Vivo Studies

In vivo studies have further validated the antitumor effects of this compound. For instance, a study involving xenograft models of lung cancer demonstrated a substantial reduction in tumor size following treatment with the compound compared to controls, with a reported tumor volume reduction of up to 75% over four weeks .

Potential Side Effects

Despite its efficacy, the compound's side effects remain a concern. Common side effects noted in clinical trials include gastrointestinal disturbances and skin reactions, which are typical for EGFR inhibitors. Ongoing research aims to better understand the safety profile and mitigate adverse effects through formulation adjustments or combination therapies .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : Replacement of the pyrimidine group (target compound) with thiazole-piperazine (9c, 11c) increases molecular weight but retains urea-mediated hydrogen bonding.
  • Yield : Compounds with hydrazinyl extensions (e.g., 11c) show higher yields (~88%) compared to simpler thiazole derivatives (9c: 83.5%) .
  • Bioactivity : Thiazole-piperazine derivatives (e.g., 9c) lack reported kinase inhibition data, whereas pyrrolo[2,3-d]pyrimidinyl analogs (e.g., 3b) show VEGFR-2 inhibition (IC50: 91.02 µM) .

Key Observations :

  • Anti-Biofilm Activity : MMV665953, a simpler diarylurea, demonstrates efficacy against S. aureus biofilms, suggesting halogenated aryl groups enhance antimicrobial properties .
  • Apoptosis Induction : Urea derivatives like 4a induce apoptosis via cell cycle arrest, highlighting the urea scaffold’s versatility in anticancer applications .

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